3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxymethyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolothiadiazole ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolothiadiazole core.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached via an alkylation reaction, where a phenoxymethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a piperidine ring, a phenoxymethyl group, and a triazolothiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N5O3S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-5-6-12(10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
ZOMSVIRJMMSIHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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